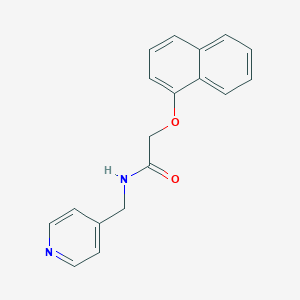
(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the thiazolidinone core. Subsequent reactions with ethyl isocyanate and appropriate reagents can lead to the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. Industrial methods may also involve the use of automated reactors and continuous flow processes to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with desired properties.
Biology: Its biological activities, such as antimicrobial and anticancer properties, make it a candidate for studying cellular mechanisms and developing new therapeutic agents.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: Its unique chemical properties can be utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-fluorophenyl)acetamide include other thiazolidinones and fluorophenyl derivatives. Examples include:
- 2-(2-fluorophenyl)-4-oxothiazolidin-5-yl acetamide
- 3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both the thiazolidinone and fluorophenyl moieties
Eigenschaften
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-8-6-5-7-10(11)16/h5-8,12H,3-4,9H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOGPVCDDOKCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2F)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B397782.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B397783.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B397784.png)

![N-(5-chloro-2-methylphenyl)-2-{2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397786.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B397788.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B397789.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B397792.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B397796.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B397799.png)
![(2E)-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B397800.png)
![2-[2-[(2Z)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B397801.png)

